molecular formula C24H26N4O2 B10985979 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B10985979
M. Wt: 402.5 g/mol
InChI Key: SNXAWHZDIFCTBP-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with multiple receptors and enzymes, leading to various biological effects . The compound may exert its effects by binding to specific receptors, modulating enzyme activity, or influencing signal transduction pathways .

Comparison with Similar Compounds

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C24H26N4O2/c1-16(2)14-27-12-10-19-21(7-5-8-22(19)27)26-24(30)15-28-13-11-18-20(25-17(3)29)6-4-9-23(18)28/h4-13,16H,14-15H2,1-3H3,(H,25,29)(H,26,30)

InChI Key

SNXAWHZDIFCTBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C(C=CC=C43)NC(=O)C

Origin of Product

United States

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